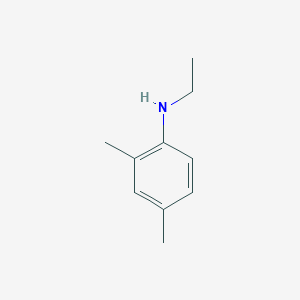

N-ethyl-2,4-dimethylaniline

描述

Contextualization within N-Alkylated Aromatic Amine Chemistry

N-ethyl-2,4-dimethylaniline belongs to the class of N-alkylated aromatic amines. These are compounds where an alkyl group is attached to the nitrogen atom of an aromatic amine. The N-alkylation of amines is a fundamental and important reaction in organic chemistry, with its products finding applications in diverse sectors such as medicine, pharmaceuticals, and defense. sioc-journal.cn The process of N-alkylation can be achieved through various methods, including the use of alcohols as alkylating agents, which is considered a green and environmentally friendly approach as water is the only byproduct. sioc-journal.cn

The reactivity of N-alkylated aromatic amines is influenced by the nature of the alkyl group and any substituents on the aromatic ring. In the case of this compound, the ethyl group on the nitrogen and the two methyl groups on the benzene (B151609) ring affect its chemical properties and reactivity. These substitutions can influence factors such as basicity, nucleophilicity, and susceptibility to electrophilic substitution reactions.

Historical Development and Significance of Aniline (B41778) Derivatives in Chemical Research

The study of aniline and its derivatives has a rich history that has significantly impacted the field of chemistry. Aniline was first isolated in 1826 from the destructive distillation of indigo. wikipedia.org A major breakthrough occurred in 1856 when William Henry Perkin, a student of August Wilhelm von Hofmann, accidentally discovered the first synthetic dye, mauveine, while attempting to synthesize quinine. e-bookshelf.debritannica.com This discovery laid the foundation for the synthetic dye industry, with companies like BASF (Badische Analin und Sodafabrik) capitalizing on aniline chemistry. montrealgazette.com

The significance of aniline derivatives extends beyond dyes. They proved to be valuable in microbiology for staining microscope slides, which led to Paul Ehrlich's development of Salvarsan in 1909, the first effective drug for treating syphilis. montrealgazette.com This spurred further research into the medicinal applications of aniline derivatives, leading to the synthesis of compounds like sulfamidochrysoidine, a precursor to sulfa drugs. montrealgazette.com Aniline derivatives also serve as antioxidants in rubber and are precursors to polymers and agrochemicals. nbinno.com The principal use of aniline today is in the production of methylene (B1212753) diphenyl diisocyanate (MDI), a key component of polyurethanes. wikipedia.org

Current Research Landscape and Future Directions for this compound

Current research involving this compound and related N-alkylated aromatic amines is focused on developing more efficient and sustainable synthesis methods. This includes the use of various catalysts, such as those based on transition metals like ruthenium, iridium, and palladium, to facilitate N-alkylation reactions under milder conditions. rsc.orgrsc.orgnih.gov The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a notable approach that utilizes alcohols as alkylating agents, generating water as the only byproduct and thus representing a green chemical process. nih.govresearchgate.net

Future research is likely to continue exploring novel catalytic systems, including those based on non-noble metals, to further enhance the sustainability and cost-effectiveness of N-alkylation processes. nih.gov There is also ongoing interest in expanding the application of these compounds. For instance, a derivative, N-ethyl-2,4-dinitroaniline, is being investigated for its potential as a prodrug for targeted cancer therapy. The synthesis of new heterocyclic compounds and functional materials from N-alkylated anilines remains an active area of investigation. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C10H15N |

| Molecular Weight | 149.23 g/mol |

| Appearance | Oily liquid |

| Odor | Fish-like |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Insoluble in water |

Data sourced from various chemical suppliers and databases. scbt.comwikipedia.orgscbt.com

Structure

3D Structure

属性

IUPAC Name |

N-ethyl-2,4-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-4-11-10-6-5-8(2)7-9(10)3/h5-7,11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFWTVZRANPVQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Ethyl 2,4 Dimethylaniline

N-Alkylation Strategies for N-Ethyl-2,4-dimethylaniline Synthesis

N-alkylation represents the most direct approach to introduce an ethyl group onto the nitrogen atom of 2,4-dimethylaniline (B123086). The choice of strategy depends on factors such as reagent availability, desired selectivity, and process scalability.

The reaction of 2,4-dimethylaniline with a suitable ethylating agent is a cornerstone of its synthesis. This method relies on the nucleophilic character of the amine's nitrogen atom to attack an electrophilic ethyl group. Common ethylating agents include ethyl halides (bromide, iodide) or ethyl sulfonates (tosylate, mesylate). smolecule.com A base is typically required to neutralize the hydrogen halide or sulfonic acid byproduct.

In a related synthesis, the N-alkylation of 2,4-dimethylaniline was successfully carried out using ethyl 4-bromobutyrate, showcasing the application of this method in more complex molecular constructions. thieme-connect.comthieme-connect.com

The underlying mechanism for this transformation is a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of 2,4-dimethylaniline initiates a nucleophilic attack on the electron-deficient carbon atom of the ethylating agent. This concerted step involves the simultaneous formation of the new carbon-nitrogen bond and the cleavage of the carbon-leaving group bond, proceeding through a single transition state. The initial product is an ammonium (B1175870) salt, which is then deprotonated by a base to yield the neutral this compound.

Catalytic N-alkylation reactions using alcohols often proceed through a different mechanism known as the "borrowing hydrogen" pathway. In these systems, a metal catalyst, such as an iridium or ruthenium complex, temporarily abstracts hydrogen from the alcohol to form a metal hydride species and an aldehyde intermediate. researchgate.netacs.org The aldehyde then condenses with the amine, and the resulting imine is subsequently reduced by the metal hydride, regenerating the catalyst and releasing water as the only byproduct. researchgate.net Spectroscopic studies, including proton NMR, have confirmed the formation of these crucial metal-hydride intermediates during the catalytic cycle. researchgate.net

Kinetic analysis of N-alkylation reveals several factors that influence the reaction's speed and outcome. A primary challenge is managing selectivity. The product, this compound, is itself a nucleophile and can compete with the starting material to react with the ethylating agent, leading to the formation of an undesired tertiary amine byproduct, N,N-diethyl-2,4-dimethylaniline.

Several parameters are adjusted to optimize for mono-alkylation:

Steric Hindrance: The methyl groups on the aromatic ring of 2,4-dimethylaniline, particularly the ortho-methyl group, create steric hindrance around the nitrogen atom. This can slow the rate of the second alkylation more significantly than the first, thereby aiding selectivity. Studies on related sterically hindered anilines, such as 2,6-dimethylaniline, have shown that this steric bulk can dramatically lower reaction yields in some catalytic systems. tandfonline.com Similarly, the N-alkylation of 2,4-dimethylaniline has been observed to proceed with lower conversion rates compared to less substituted anilines under certain catalytic conditions. acs.org

Reaction Conditions: To favor the mono-ethylated product, reactions are often run with a controlled stoichiometry of the ethylating agent. In some large-scale syntheses, the slow addition of the alkylating agent over an extended period is employed to maintain its low concentration, thus minimizing the rate of the second alkylation. thieme-connect.com

Kinetics: In many cases, the N-alkylation of anilines has been shown to follow pseudo-first-order rate kinetics. researchgate.net

The table below summarizes how key parameters can be manipulated to control selectivity in the N-alkylation of 2,4-dimethylaniline.

| Parameter | Effect on Selectivity | Rationale |

| Stoichiometry | Using a 1:1 or slight excess of aniline (B41778) to ethylating agent favors mono-alkylation. | Reduces the availability of the ethylating agent for a second reaction with the product. |

| Temperature | Lower temperatures generally increase selectivity for mono-alkylation. | The activation energy for the second alkylation is often higher due to increased steric hindrance. |

| Rate of Addition | Slow addition of the ethylating agent improves selectivity. thieme-connect.com | Keeps the instantaneous concentration of the alkylating agent low, disfavoring the second alkylation. |

| Base | The choice of base can influence the equilibrium and reaction rate. | A bulky, non-nucleophilic base is often preferred to avoid side reactions. |

Reductive amination is a powerful and widely used alternative for synthesizing secondary amines. This one-pot method involves the reaction of 2,4-dimethylaniline with acetaldehyde. The initial step is the formation of an iminium ion or enamine intermediate, which is then reduced in situ to the target this compound. tandfonline.comresearchgate.net This process avoids the use of hazardous alkyl halides and is considered a greener synthetic route.

A variety of reducing agents can be employed, each with its own advantages. Catalytic hydrogenation using hydrogen gas over a palladium-on-carbon (Pd/C) catalyst is a common choice. tandfonline.com Alternatively, chemical hydrides like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be used under milder conditions. rsc.org An especially convenient method uses ammonium formate (B1220265) as an in-situ source of hydrogen in the presence of a Pd/C catalyst.

The table below compares different reduction systems used in reductive amination.

| Reducing System | Key Features |

| H₂ / Pd/C | Heterogeneous catalyst, easily removed by filtration; requires handling of hydrogen gas. tandfonline.com |

| Ammonium Formate / Pd/C | Avoids handling gaseous hydrogen; reaction proceeds smoothly at room temperature. |

| Sodium Borohydride (NaBH₄) | Common, inexpensive hydride reagent; reaction typically run in alcoholic solvents. rsc.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Milder reducing agent, selective for iminium ions over carbonyls; toxic cyanide byproduct. |

Beyond classical methods, several innovative routes have been developed. One notable example involves the direct alkylation of 2,4-dimethylaniline (asymmetrical m-xylidine) with ethylene (B1197577) gas. This reaction is performed at high temperatures (330-360 °C) and pressures, utilizing aluminum powder as a catalyst, and yields this compound directly. google.com

Another significant advancement is the use of ethanol (B145695) as the ethylating agent in "borrowing hydrogen" or "hydrogen autotransfer" catalysis. researchgate.net This elegant strategy, often catalyzed by ruthenium or iridium complexes, uses a renewable alcohol as the alkyl source and generates water as the sole byproduct, representing a highly atom-economical and environmentally benign process. researchgate.netsciengine.com

Mechanistic Investigations of N-Alkylation Pathways

Reductive Amination Approaches for this compound Formation

Catalytic Systems in this compound Synthesis

Catalysis is central to modern methods for synthesizing this compound, offering enhanced efficiency, selectivity, and sustainability.

Transition Metal Catalysts:

Ruthenium and Iridium: Homogeneous complexes of ruthenium and iridium, particularly those featuring N-heterocyclic carbene (NHC) ligands, are highly effective for the N-alkylation of anilines with alcohols via the borrowing hydrogen mechanism. researchgate.netacs.org These catalysts operate under relatively mild conditions and demonstrate high activity.

Palladium: Palladium on carbon (Pd/C) is a versatile heterogeneous catalyst widely used for reductive amination processes, either with molecular hydrogen or a hydrogen transfer reagent like ammonium formate. Its key advantages are its high efficiency and ease of separation from the reaction mixture.

Main Group Catalysts:

Aluminum: Metallic aluminum powder has been patented as a catalyst for the high-temperature, high-pressure alkylation of 2,4-dimethylaniline with ethylene, demonstrating a unique, albeit demanding, synthetic route. google.com

The following table provides a summary of the catalytic systems discussed.

| Catalyst System | Reaction Type | Advantages | Byproducts |

| Ru/Ir-NHC Complexes | N-Alkylation with Ethanol (Borrowing Hydrogen) researchgate.netacs.org | Green, atom-economical, uses renewable alcohol. | Water researchgate.net |

| Pd/C with H₂ or H-donor | Reductive Amination | High yield, heterogeneous, easily recycled. | Varies with H-donor. |

| Aluminum Powder | Direct Alkylation with Ethylene google.com | Direct, uses simple feedstock. | None (in theory). |

| Zinc Chloride | Used in related formamidine (B1211174) synthesis from 2,4-dimethylaniline. google.com | Lewis acid catalysis. | Varies with reaction. |

Development of Efficient Homogeneous Catalysts for N-Alkylation

Homogeneous catalysts, particularly those based on iridium and ruthenium, have proven to be highly effective for the N-alkylation of anilines. rsc.org Complexes featuring N-heterocyclic carbene (NHC) ligands are prominent due to their stability and high catalytic activity. rsc.orgarabjchem.org

Iridium(III)-NHC complexes have been identified as superior catalysts for the N-alkylation of various aniline derivatives. acs.org These catalysts facilitate the reaction under relatively mild conditions, often without the need for a solvent. For instance, the N-alkylation of 2,4-dimethylaniline with alcohols has been achieved with high yields using specific Iridium(III) complexes. acs.org Similarly, half-sandwich iridium complexes with hydrazone ligands are also highly active, enabling the synthesis of monoalkylated amines in good to excellent yields at moderate temperatures with low catalyst loading. researchgate.netnih.gov A catalytic system composed of [Cp*IrCl2]2 and a simple base like sodium bicarbonate is noted for its versatility and high atom economy in alkylating amines with primary alcohols.

Ruthenium(II) complexes, especially those incorporating NHC ligands, are also powerful catalysts for this transformation. arabjchem.orgresearchgate.net Research has demonstrated that certain Ru(II)-NHC complexes can catalyze the N-alkylation of aromatic amines with a broad range of primary alcohols, achieving excellent yields under solvent-free conditions. researchgate.net

| Catalyst Type | Ligand | Alkylating Agent | Conditions | Yield (%) | Reference |

| Iridium(III) | CN-modified NHC | Benzyl (B1604629) Alcohol | Solvent-free | Low Conversion | acs.org |

| Ruthenium(II) | Benzimidazolin-2-ylidene NHC | Various Alcohols | 130 °C, Solvent-free | Up to 99% | rsc.org |

| [Cp*IrCl2]2 | Pentamethylcyclopentadienyl | Benzyl Alcohol | 110 °C, Toluene, NaHCO3 | 94% | |

| Ruthenium(II) | NHC-phosphine | Various Alcohols | 70 °C, Neat | High | researchgate.net |

Heterogeneous Catalysis for Sustainable Production

While homogeneous catalysts are highly efficient, their separation from the product mixture can be challenging. Heterogeneous catalysts offer a more sustainable alternative due to their ease of recovery and recyclability. For the N-alkylation of anilines, various solid catalysts have been explored.

Supported noble metal catalysts, such as platinum-tin on alumina (B75360) (Pt-Sn/γ-Al2O3), have shown high activity and selectivity for the N-alkylation of anilines with alcohols under solvent-free conditions. This bimetallic catalyst operates through a hydrogen borrowing strategy and can be recycled, making it suitable for scalable production. Studies on the vapor-phase alkylation of aniline with ethanol have been conducted using H-ZSM-5 zeolites, indicating that the catalyst's acidity and silica-to-alumina ratio are crucial for optimizing activity and selectivity. iitm.ac.in

More recently, catalysts derived from non-precious metals are gaining attention. Metal-organic framework (MOF)-derived cobalt nanoparticles (CoNx@NC) have been reported for the selective N-alkylation of anilines. rsc.org Additionally, nickel nanoparticles supported on alumina have been demonstrated as the first noble-metal-free heterogeneous system for synthesizing primary amines from alcohols and ammonia (B1221849) without requiring an external hydrogen source. acs.org Biogenic copper-zirconium bimetallic nanoparticles have also been used for N-alkylation, employing dimethyl carbonate as a green alkylating agent. nih.gov

| Catalyst | Support/Matrix | Alkylating Agent | Key Features | Reference |

| Pt-Sn | γ-Al2O3 | Various Alcohols | Recyclable, Solvent-free, High Yields (94-97%) | |

| H-ZSM-5 | Zeolite | Ethanol | Vapor-phase, Acidity dependent | iitm.ac.in |

| CoNx | N-doped Carbon | Various Alcohols | Noble-metal-free, High Selectivity | rsc.org |

| Ni | Al2O3 | Alcohols/Ammonia | Noble-metal-free, No H2 source needed | acs.org |

| Cu-Zr | Biogenic Nanoparticles | Dimethyl Carbonate | Green methylating agent, Recyclable | nih.gov |

Role of Specific Catalysts and Additives in Enhancing Reaction Yields and Purity

The choice of catalyst, ligand, and additives plays a critical role in the outcome of the N-alkylation reaction. For homogeneous systems, the ligand structure is paramount. For example, in ruthenium-catalyzed reactions, N-heterocyclic carbene-phosphine ligands can fine-tune the reactivity of the metal center, enabling the reaction to proceed efficiently at temperatures as low as 70°C with minimal catalyst loading (0.25 mol%). researchgate.net

Additives, typically bases, are often required to facilitate the catalytic cycle. In iridium-catalyzed systems, a simple inorganic base like sodium bicarbonate is sufficient. However, some advanced ruthenium catalysts can operate under base-free and solvent-free (neat) conditions, which simplifies the process and reduces waste. acs.org

In certain eco-friendly approaches, additives can drive the reaction under novel conditions. A visible-light-induced N-alkylation of anilines has been developed using ammonium bromide (NH4Br) as an additive, completely avoiding metals, bases, and ligands. rsc.org The concentration of this additive was found to be crucial, with 20 mol% providing optimal yields. rsc.org

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of this compound is an area where these principles are actively being applied.

Design of Eco-Friendly Synthetic Procedures and Conditions

The most significant eco-friendly procedure for synthesizing this compound is the direct N-alkylation of 2,4-dimethylaniline with ethanol. This reaction follows a "hydrogen borrowing" mechanism, where the only byproduct is water, making it a highly clean and sustainable process. rsc.orgresearchgate.net

Further green advancements include the development of catalytic systems that operate under milder conditions (lower temperatures) and without the need for organic solvents. researchgate.netacs.org The use of visible light as an energy source for catalysis is another innovative approach that reduces energy consumption and avoids high-temperature operations. rsc.org Some synthetic methods for aniline derivatives have been developed that utilize industrial waste products as reagents, further contributing to a circular economy. ripublication.com

Exploration of Sustainable Solvents and Solvent-Free Methodologies

A major focus of green chemistry is the replacement of volatile organic solvents (VOCs) with more sustainable alternatives. Water is an ideal green solvent, and selective alkylation reactions of anilines have been successfully performed in water, eliminating the need for catalysts and other solvents. tandfonline.com

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and lactic acid), are emerging as green reaction media for the alkylation of anilines with alcohols. csic.es These solvents are often biodegradable, non-toxic, and can promote high reaction yields under mild, metal-free conditions. csic.es

The ultimate green approach is to eliminate the solvent entirely. Many advanced catalytic systems, both homogeneous and heterogeneous, are designed to work under solvent-free or "neat" conditions. rsc.orggoogle.com This not only reduces waste but also increases reactor throughput and simplifies product purification. acs.org For example, the condensation of 3,5-dimethylaniline (B87155) with 4-hydroxyphenylacetic acid has been successfully carried out by simply heating the mixture without any solvent. acs.org

Atom Economy and Reaction Efficiency Analysis

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The N-alkylation of 2,4-dimethylaniline with ethanol to produce this compound and water is an exemplary case of high atom economy.

The reaction is as follows: C₈H₁₁N (2,4-dimethylaniline) + C₂H₆O (Ethanol) → C₁₀H₁₅N (this compound) + H₂O (Water)

The calculation for the theoretical atom economy is:

Molar Mass of 2,4-dimethylaniline (C₈H₁₁N) = 121.18 g/mol

Molar Mass of Ethanol (C₂H₆O) = 46.07 g/mol

Molar Mass of this compound (C₁₀H₁₅N) = 149.24 g/mol

Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100 Atom Economy (%) = (149.24 / (121.18 + 46.07)) x 100 Atom Economy (%) = (149.24 / 167.25) x 100 ≈ 89.23%

This high atom economy of nearly 90% signifies that the vast majority of reactant atoms are converted into the desired product, with only a small fraction forming the benign byproduct, water. rsc.org This is a significant improvement over traditional alkylation methods that use alkyl halides and generate stoichiometric amounts of salt waste, resulting in much lower atom economies. nih.gov

Process Intensification and Scale-Up Considerations for this compound Manufacturing

The industrial production of this compound necessitates a focus on process intensification and efficient scale-up strategies to ensure economic viability, safety, and sustainability. Key considerations include the transition from batch to continuous manufacturing, optimization of reaction parameters, and efficient downstream processing. acs.org

Continuous Flow Reactors:

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals like this compound. acs.orgacs.orgmdpi.comthieme-connect.com The use of microreactors or plug-flow reactors (PFRs) allows for superior heat and mass transfer, leading to faster reaction times, improved yields, and enhanced safety. acs.org For instance, reactions that might take hours in a batch reactor can often be completed in minutes or even seconds in a continuous flow system. acs.org This rapid processing minimizes the formation of byproducts and allows for precise control over reaction conditions such as temperature and pressure. acs.orgacs.org The improved safety profile of continuous flow reactors is particularly important when dealing with potentially hazardous reactions or reagents. acs.org

For the N-alkylation of anilines, continuous flow systems can facilitate the use of heterogeneous catalysts, which simplifies catalyst recovery and product purification. mdpi.com A packed-bed reactor containing a solid-supported catalyst, for example, allows the reaction mixture to flow through, with the product being continuously collected downstream. This approach has been successfully applied to similar processes, such as the selective hydrogenation of nitroarenes. mdpi.com

Process Analytical Technology (PAT):

Implementing Process Analytical Technology (PAT) is crucial for monitoring and controlling the manufacturing process in real-time. By integrating online analytical techniques (e.g., spectroscopy, chromatography) into the production line, critical process parameters and quality attributes can be monitored continuously. This data-rich approach enables immediate adjustments to maintain optimal performance, ensuring consistent product quality and minimizing batch-to-batch variability.

Downstream Processing:

Research Findings on N-Alkylation of 2,4-Dimethylaniline:

Several studies have investigated the catalytic N-alkylation of 2,4-dimethylaniline with various alcohols, providing valuable data for process development.

| Catalyst System | Alcohol | Temperature (°C) | Yield/Conversion | Selectivity | Reference |

| Ruthenium(II)-arene-NHC | Ethanol | Not Specified | Up to 95% | Not Specified | researchgate.net |

| Ruthenium(II)-NHC | Benzyl Alcohol | Not Specified | 70-84% Conversion | 74-87% | researchgate.net |

| Ruthenium(II)-NHC | 4-Methylbenzyl Alcohol | Not Specified | 75-92% Conversion | 80-100% | researchgate.net |

| Ruthenium(II)-NHC | 4-Methoxybenzyl Alcohol | Not Specified | 70-87% Conversion | 55-77% | researchgate.net |

| Nitrile-Substituted NHC-Ir(III) | Benzyl Alcohol | 120 | Low Conversion | Not Specified | nih.govacs.org |

| Nitrile-Substituted NHC-Ru(II) | Methanol | 120 | 68-80% (for N-methyl) | Not Specified | nih.gov |

These findings highlight the importance of catalyst selection and the nature of the alkylating agent on the reaction outcome. For the synthesis of this compound, a dedicated optimization of the catalyst system and reaction conditions using ethanol as the ethylating agent would be necessary for industrial-scale production.

Molecular Structure, Conformation, and Electronic Properties of N Ethyl 2,4 Dimethylaniline

Theoretical and Computational Analysis of Molecular Architecture

The intricate details of the molecular structure of N-ethyl-2,4-dimethylaniline have been elucidated through sophisticated computational methods. These theoretical approaches provide insights that complement experimental findings.

Quantum Chemical Calculations of this compound

Quantum chemical calculations are instrumental in understanding the geometry, stability, and electronic nature of molecules. For this compound, both Density Functional Theory (DFT) and ab initio methods have been employed to model its properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. The B3LYP functional combined with the 6-311+G(d,p) basis set is a common level of theory for optimizing the geometries of amine molecules. pku.edu.cn Such calculations can predict various molecular properties, including optimized geometries and energetics.

Studies on similar aromatic amines have utilized DFT to understand their structural and electronic properties. For instance, DFT calculations have been used to correlate the molecular structure with spectroscopic data and to investigate physicochemical properties. bohrium.com The optimized molecular structures obtained from DFT are often found to be in good agreement with experimental data from techniques like X-ray crystallography. bohrium.com

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| XLogP3 | 3.0 |

| Monoisotopic Mass | 149.120449435 Da |

This data is based on computational predictions. uni.lu

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a high level of theoretical accuracy for determining electronic structure. researchgate.net

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Conformational Landscape and Dynamic Studies

The flexibility of the ethyl and amino groups in this compound gives rise to a complex conformational landscape. Understanding the different possible spatial arrangements of the atoms and the energy barriers between them is key to comprehending the molecule's dynamic behavior.

The potential energy surface (PES) describes the energy of a molecule as a function of its geometry. By scanning the PES, researchers can identify stable conformers and the transition states that connect them. For molecules with rotatable bonds, such as the C-N bond in this compound, torsional potential energy surface investigations are particularly insightful. ijstr.org

Such analyses have been performed on related substituted anilines to understand the internal rotation of substituents. aip.org The study of the torsional motion provides information on the flexibility of the molecule and the energetic barriers to rotation. aip.org For example, in a study of other aniline (B41778) derivatives, a one-dimensional potential energy function was used to fit experimental data and determine the barrier to internal rotation. acs.org

The conformation of this compound is significantly influenced by the presence and position of the ethyl and dimethyl substituents on the aniline framework. Alkyl groups, through steric and electronic effects, can alter the geometry of the amino group and its orientation relative to the benzene (B151609) ring.

Torsional Potential Energy Surface Investigations

Electronic Structure and Reactivity Descriptors

The electronic behavior and reactivity of this compound are governed by the interplay of its constituent functional groups: the aromatic ring, the secondary amino group, and the methyl substituents. These features dictate the molecule's frontier orbitals and its electrostatic potential surface.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is primarily localized on the electron-rich aromatic ring and the nitrogen atom of the amino group. The electron-donating nature of the ethyl and dimethyl groups increases the energy of the HOMO compared to unsubstituted aniline. Conversely, the LUMO is distributed over the aromatic ring's antibonding π* orbitals. The substituent groups have a less pronounced effect on the LUMO energy.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In substituted anilines, electron-donating groups (like alkyl groups) raise the HOMO energy, decreasing the gap and increasing reactivity towards electrophiles. rsc.org Conversely, electron-withdrawing groups lower the HOMO and LUMO energies, often increasing the gap. acs.orgnih.gov Studies on similar molecules, such as 2-nitroaniline, have shown how substituents dramatically alter these energy levels. nih.gov The HOMO and LUMO of aniline itself are formed by the interaction of the benzene ring orbitals with the lone pair orbital of the amine group. researchgate.net

Table 1: Representative FMO Data for Related Aniline Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Aniline | -7.07 (approx.) | -0.46 (approx.) | ~6.61 |

| 2-Nitroaniline | -6.68 | -2.35 | 4.33 |

| 4-Methoxy-2-nitroaniline | -6.31 | -2.25 | 4.06 |

Note: These values are from computational studies of related compounds and serve as a reference to illustrate substituent effects. nih.govresearchgate.net The exact values for this compound would require specific DFT calculations.

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule. wavefun.com It illustrates the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uni-muenchen.demdpi.com These maps are color-coded, typically with red indicating regions of most negative electrostatic potential (electron-rich) and blue indicating the most positive potential (electron-poor), with other colors representing intermediate values (red < orange < yellow < green < blue). researchgate.net

For this compound, the MEP map would show a significant region of negative potential (red/yellow) around the nitrogen atom due to its lone pair of electrons. The π-system of the aromatic ring, enriched by the electron-donating amino and methyl groups, also contributes to this negative potential, particularly at the ortho and para positions relative to the amino group that are not already substituted. researchgate.nettci-thaijo.org This indicates that these sites are the most probable for electrophilic attack. The hydrogen atoms, especially the one on the nitrogen atom and those on the alkyl groups, would represent areas of positive potential (blue/green).

Computational studies on N,N-dimethylaniline confirm that the most electron-rich regions are the nitrogen atom and the aromatic ring, making them susceptible to electrophilic attack. researchgate.nettci-thaijo.org The MEP analysis is crucial for predicting intermolecular interactions and the initial stages of chemical reactions.

Advanced Spectroscopic Investigations for Structural Elucidation (Beyond Basic Identification)

Advanced spectroscopic techniques provide detailed information about the precise molecular structure, conformation, and electronic environment of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the detailed structure of a molecule by probing the magnetic environments of its nuclei, primarily ¹H (proton) and ¹³C (carbon-13). nih.gov

¹H NMR: The proton NMR spectrum of this compound is predicted to show several distinct signals.

Aromatic Protons: The two protons on the aromatic ring are in different chemical environments and would appear as doublets in the aromatic region (typically δ 6.5-7.5 ppm).

NH Proton: A broad singlet corresponding to the amine proton would be observed. Its chemical shift can vary depending on solvent and concentration.

Ethyl Group Protons: The ethyl group would produce a characteristic pattern: a quartet for the methylene (B1212753) (-CH₂) protons (around δ 3.0-3.4 ppm) due to splitting by the three adjacent methyl protons, and a triplet for the methyl (-CH₃) protons (around δ 1.0-1.4 ppm) from splitting by the two adjacent methylene protons, following the n+1 rule. chemguide.co.uk

Ring Methyl Protons: The two methyl groups attached to the ring are non-equivalent and would appear as two distinct singlets (around δ 2.0-2.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom.

Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons, with their chemical shifts influenced by the positions of the three substituents. The carbons directly attached to the nitrogen and methyl groups would be significantly shifted. mdpi.com

Alkyl Carbons: Four signals for the aliphatic carbons are predicted: one for the ethyl methylene carbon, one for the ethyl methyl carbon, and two for the non-equivalent ring methyl carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Aromatic | ¹H | 6.5 - 7.5 | Doublets |

| NH | ¹H | Variable (e.g., 3.5 - 4.5) | Broad Singlet |

| Ethyl -CH₂- | ¹H | 3.0 - 3.4 | Quartet |

| Ring -CH₃ | ¹H | 2.0 - 2.5 | Singlets (x2) |

| Ethyl -CH₃ | ¹H | 1.0 - 1.4 | Triplet |

| Aromatic C-N | ¹³C | 145 - 150 | Singlet |

| Aromatic C-H | ¹³C | 110 - 130 | Doublet |

| Aromatic C-CH₃ | ¹³C | 130 - 140 | Singlet |

| Ethyl -CH₂- | ¹³C | 35 - 45 | Triplet |

| Ring -CH₃ | ¹³C | 15 - 25 | Quartet (x2) |

| Ethyl -CH₃ | ¹³C | 10 - 15 | Quartet |

Note: These are estimated ranges based on data from analogous compounds like N-ethyl-N-methylaniline and other substituted anilines. mdpi.comchemicalbook.com

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule's chemical bonds. ias.ac.in

For this compound, the key vibrational modes include:

N-H Stretching: A characteristic peak in the FT-IR spectrum around 3350-3450 cm⁻¹ corresponds to the stretching of the secondary amine N-H bond.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups are found just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically result in a series of peaks in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H group is expected around 1500-1550 cm⁻¹.

C-N Stretching: The stretching of the aromatic carbon to nitrogen bond (C-N) usually appears in the 1250-1350 cm⁻¹ range. ias.ac.in

Detailed vibrational analyses of the parent compound 2,4-dimethylaniline (B123086) ias.ac.in and related N-alkylanilines nih.gov provide a strong basis for assigning the spectra of the title compound.

Table 3: Prominent Vibrational Frequencies and Assignments for this compound

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy |

|---|---|---|

| 3350 - 3450 | N-H stretching | FT-IR |

| 3000 - 3100 | Aromatic C-H stretching | FT-IR, Raman |

| 2850 - 2980 | Aliphatic C-H stretching | FT-IR, Raman |

| 1580 - 1620 | Aromatic C=C stretching | FT-IR, Raman |

| 1500 - 1550 | N-H bending | FT-IR |

| 1440 - 1480 | CH₂/CH₃ bending | FT-IR |

| 1250 - 1350 | Aromatic C-N stretching | FT-IR, Raman |

Note: Frequencies are based on data from related molecules such as 2,4-dimethylaniline and N-ethylaniline. ias.ac.insigmaaldrich.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically from the HOMO to the LUMO or other excited states. wikipedia.org The position and intensity of absorption bands are sensitive to the molecule's electronic structure and degree of conjugation.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands originating from π → π* transitions within the substituted benzene ring. Compared to benzene, the presence of the electron-donating amino and methyl groups (auxochromes) causes a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity of the absorption bands.

N,N-dialkylanilines typically exhibit two main absorption bands:

An intense band around 250-260 nm (the ¹Lₐ band). acs.org

A lower intensity, more structured band around 290-310 nm (the ¹Lₑ band). acs.org

The solvent can also influence the position of these bands. wikipedia.org The electronic transitions in this compound would be similar to those observed for other N,N-dialkylanilines, with the exact λ_max values reflecting the specific substitution pattern. acs.orgscience-softcon.de

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λ_max (nm) |

|---|---|

| ¹Lₐ (π → π*) | ~255 - 265 |

| ¹Lₑ (π → π*) | ~300 - 315 |

Note: Ranges are estimated based on spectral data for N,N-dialkylanilines in non-polar solvents. acs.org

X-ray Crystallography and Electron Diffraction Studies for Solid-State and Gas-Phase Structures

The precise three-dimensional arrangement of atoms in this compound in both the solid and gas phases has not been definitively determined through dedicated X-ray crystallography or electron diffraction studies. However, by analyzing the structures of analogous compounds, a predictive model of its molecular geometry and packing can be constructed.

Insights into Solid-State Structure from Analogous Compounds

The solid-state conformation of this compound is likely influenced by the steric and electronic effects of its substituent groups. Crystallographic data from derivatives of 2,4-dimethylaniline provide valuable comparative insights. For instance, a study on 2-bromo-4,6-dimethylaniline (B183183) and 1,4-bis(2,4-dimethylphenyl)piperazine sheds light on how substituted aniline rings behave in a crystalline lattice. iucr.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 20.141(4) |

| b (Å) | 5.150(1) |

| c (Å) | 17.300(4) |

| β (°) | 107.97(3) |

| Volume (ų) | 1704.5(7) |

| Z | 8 |

Data sourced from Penner et al. (2018) iucr.org.

Similarly, the structure of 1,4-bis(2,4-dimethylphenyl)piperazine , which contains the 2,4-dimethylphenyl group, offers clues into the spatial orientation of this moiety within a larger molecule. iucr.orgnih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P12₁1 |

| a (Å) | 7.6563 |

| b (Å) | 13.2685 |

| c (Å) | 8.3688 |

| β (°) | 96.968 |

| Volume (ų) | Not Reported |

| Z | 2 |

Data sourced from the Crystallography Open Database (COD ID: 2243195) nih.gov.

Drawing from these examples, it is probable that this compound adopts a non-planar geometry around the nitrogen atom. The steric bulk of the ethyl group, in conjunction with the methyl groups at positions 2 and 4, would significantly influence the conformation of the ethylamino group relative to the phenyl ring and dictate the crystal packing arrangement.

Predicted Gas-Phase Structure and Conformational Dynamics

Electron diffraction is a primary tool for elucidating molecular structures in the gas phase. In the absence of such data for this compound, studies on other N-alkylanilines can provide a reliable predictive framework.

It is well-established that the nitrogen atom in aniline is pyramidal, with the amino group out of the plane of the benzene ring. The addition of an ethyl group, as in N-ethylaniline, is not expected to alter this fundamental pyramidal nature. nih.gov Gas-phase investigations of N-alkylanilines also indicate that while protonation can occur on either the nitrogen or the aromatic ring, N-protonation is the more thermodynamically stable outcome. nih.gov

The conformational landscape of this compound will be largely governed by the steric interactions between the ethyl group and the ortho-methyl group. To minimize this steric hindrance, the ethyl group is expected to adopt a preferred rotational conformation. nih.govacs.org The energy barrier to rotation around the C-N bond in N-alkylanilines has been shown to be sensitive to the size of the alkyl substituents, a principle that would apply here. rsc.org

Reaction Mechanisms and Chemical Reactivity of N Ethyl 2,4 Dimethylaniline

Mechanistic Pathways of N-Ethyl-2,4-dimethylaniline Transformations

The reactivity of this compound is governed by the interplay between the aromatic ring and the tertiary amine functional group. The electron-donating nature of the ethylamino group, enhanced by the two methyl substituents on the benzene (B151609) ring, dictates its behavior in a variety of chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction for benzene derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.egwikipedia.org The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. wikipedia.org

In this compound, the ethylamino group is a powerful activating group. The lone pair of electrons on the nitrogen atom delocalizes into the benzene ring through resonance, significantly increasing the ring's electron density and making it highly susceptible to attack by electrophiles. vaia.com This activation is substantially greater than that of alkyl groups. For instance, N,N-dimethylaniline is reported to be approximately 1018 times more reactive than benzene in certain halogenation reactions. masterorganicchemistry.com The two methyl groups at the ortho (position 2) and para (position 4) positions relative to the amino group are also activating, further enhancing the ring's reactivity.

The directing effect of the substituents determines the position of electrophilic attack. Both the amino group and alkyl groups are ortho, para-directors. wikipedia.org In this compound, the positions ortho (2 and 6) and para (4) to the ethylamino group are electronically activated. However, the substituents at positions 2 and 4 physically block attack at these sites. Consequently, electrophilic substitution is strongly directed to the unoccupied position 6, which is ortho to the activating ethylamino group and meta to the methyl groups. Steric hindrance from the N-ethyl group and the adjacent methyl group at position 2 can influence the reaction rate but the primary site of reaction remains position 6. vaia.com

Table 1: Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | N-ethyl-6-nitro-2,4-dimethylaniline |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 6-Bromo-N-ethyl-2,4-dimethylaniline or 6-Chloro-N-ethyl-2,4-dimethylaniline |

| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 6-Alkyl-N-ethyl-2,4-dimethylaniline |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-(Ethylamino)-2,5-dimethylphenyl)ethan-1-one |

Oxidation Chemistry of the Tertiary Amine Functionality

The tertiary amine functionality of this compound is susceptible to oxidation. The oxidation process typically initiates with the removal of an electron from the nitrogen atom to form a radical cation. mdpi.com This intermediate is central to the subsequent chemical pathways, including electrochemical oxidation and oxidative coupling. The presence of electron-donating groups, such as the dimethylphenyl moiety, generally lowers the oxidation potential of the amine. cdnsciencepub.comresearchgate.net

The electrochemical oxidation of N,N-dialkylanilines has been studied extensively. acs.orgacs.org When subjected to anodic oxidation, this compound loses an electron at the electrode surface to form a short-lived radical cation. researchgate.netacs.org The stability and subsequent fate of this radical cation are influenced by the solvent, pH, and the electronic nature of the substituents on the aromatic ring. mdpi.comresearchgate.net

For N,N-dimethylaniline, the initial one-electron oxidation is a key step. researchgate.net The resulting radical cation can undergo several reactions:

Deprotonation: A proton can be lost from one of the N-alkyl groups or the aromatic ring. Deprotonation from an α-carbon of the ethyl group would lead to the formation of a neutral radical, which can be further oxidized. mdpi.com

Coupling: Two radical cations can couple, typically at the para position, to form dimers like N,N,N',N'-tetraalkylbenzidines. semanticscholar.orgcdnsciencepub.com

Reaction with Nucleophiles: The radical cation can react with nucleophiles present in the medium. cdnsciencepub.com

In the case of this compound, the methyl groups at positions 2 and 4 would influence the coupling pathways, potentially favoring head-to-tail or other modes of polymerization. semanticscholar.org The oxidation potential is expected to be relatively low due to the electron-rich nature of the substituted ring. Studies on similar 4-substituted N,N-dimethylanilines show that electron-donating groups lower the oxidation potential, facilitating the formation of subsequent products. cdnsciencepub.comresearchgate.net

The radical cations generated during the oxidation of this compound can undergo coupling reactions, leading to the formation of dimers, oligomers, and polymers. semanticscholar.orgresearchgate.net This process is a form of oxidative C-N or C-C bond formation. researchgate.net The coupling of N,N-dialkylanilines can be induced by various chemical oxidants, such as antimony pentachloride (SbCl₅) or ceric ammonium (B1175870) nitrate (B79036) (CAN), as well as through electrochemical methods. semanticscholar.org

The typical coupling reaction for N,N-dialkylanilines involves the formation of a C-C bond between the para positions of two molecules, yielding a substituted benzidine. semanticscholar.orgcdnsciencepub.com For this compound, the para position is blocked, which would prevent the formation of a direct benzidine-type dimer in the same manner as N,N-dimethylaniline. Instead, coupling would likely occur at the open ortho position (position 6) or involve the N-alkyl groups, potentially leading to more complex polymer structures.

This reactivity is harnessed in materials science for the synthesis of functional polymers. For example, polymers with N,N-dimethylaniline end-groups can be used in photoinduced block copolymerization. researchgate.net The oxidative polymerization of anilines is a well-known route to producing conductive polymers. While aniline (B41778) itself is the most common monomer, substituted anilines like this compound could be used to create polymers with tailored properties such as improved solubility or modified electronic characteristics. cmu.eduresearchgate.net

Electrochemical Oxidation Mechanisms

Nucleophilic Reactivity of the Nitrogen Center

The lone pair of electrons on the nitrogen atom of this compound allows it to function as a nucleophile. masterorganicchemistry.com Amines are generally good nucleophiles, and their reactivity often correlates with their basicity. masterorganicchemistry.comresearchgate.net Tertiary amines can react with electrophilic centers such as alkyl halides (in SN2 reactions) to form quaternary ammonium salts, or with acyl halides and anhydrides.

The nucleophilicity of this compound is, however, subject to steric hindrance. The presence of an ethyl group on the nitrogen and two methyl groups on the ring, particularly the one at the ortho position (C2), creates a crowded environment around the nitrogen atom. This steric bulk can impede the approach of the nucleophile to the electrophilic center, reducing its reaction rate compared to less hindered amines like trimethylamine (B31210) or even N,N-dimethylaniline. masterorganicchemistry.com Despite this, it can still participate in nucleophilic reactions, especially with smaller electrophiles.

Reactivity of this compound as a Leaving Group or Nucleophile in Diverse Reactions

This compound exhibits dual reactivity, capable of acting as both a nucleophile and, under certain conditions, a leaving group. orgsyn.orgcdnsciencepub.com

As a nucleophile , its reactivity is centered on the lone pair of the nitrogen atom, as detailed in the previous section. It can attack electron-deficient carbons, leading to the formation of new C-N bonds. This is a fundamental reaction in the synthesis of more complex molecules. orgsyn.org The formation of an iminium ion intermediate following oxidation also presents an opportunity for nucleophilic capture. orgsyn.org

To function as a leaving group , the amine must first be converted into a more stable entity that can depart with the bonding electron pair. This is typically achieved by protonation or, more commonly, by alkylation to form a quaternary ammonium salt. The resulting positively charged group, -N+(Et)(CH₃)₂(C₆H₃), is a much better leaving group than the neutral amine. In elimination reactions (e.g., E2), a base can abstract a proton from a β-carbon, leading to the formation of an alkene and the departure of this compound. The stability of the departing aniline derivative as a neutral molecule makes it a competent leaving group in such processes. cdnsciencepub.com Studies on the elimination reactions of 1-phenylethylammonium ions have shown that the structure and basicity of the amine leaving group significantly influence the reaction mechanism and rate. cdnsciencepub.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| N,N-dimethylaniline |

| N-ethyl-6-nitro-2,4-dimethylaniline |

| 6-Bromo-N-ethyl-2,4-dimethylaniline |

| 6-Chloro-N-ethyl-2,4-dimethylaniline |

| This compound-6-sulfonic acid |

| 1-(3-(Ethylamino)-2,5-dimethylphenyl)ethan-1-one |

| N,N,N',N'-tetraalkylbenzidines |

| Antimony pentachloride |

| Ceric ammonium nitrate |

| Trimethylamine |

| Quaternary ammonium salt |

Chemical Kinetics of this compound Reactions

The study of chemical kinetics is fundamental to understanding the rates and mechanisms of reactions involving this compound. This involves determining how reaction conditions affect the speed of a reaction, which in turn sheds light on the pathway from reactants to products.

Determination of Rate Laws and Reaction Orders

A rate law is a mathematical expression that links the rate of a reaction to the concentration of its reactants. rsc.org The exponents in the rate law indicate the reaction order with respect to each reactant, and these must be determined experimentally. rsc.org

While specific kinetic studies detailing the rate laws for reactions of this compound are not prevalent in the reviewed literature, the methodologies for their determination can be understood from studies on analogous compounds. For instance, the kinetics of the quaternization reaction between N,N-dimethylaniline and benzyl (B1604629) chloride were found to follow a second-order rate law, being first-order with respect to each reactant. sciensage.info The reaction rate was monitored by measuring the conductance of the quaternary ammonium salt formed over time. sciensage.info A similar approach could be employed for the reaction of this compound with an alkyl halide.

In another example, the kinetics of the periodate (B1199274) degradation of 2,4-dimethylaniline (B123086), catalyzed by Mn(II), were investigated using flow injection analysis. researchgate.net The reaction showed a first-order dependence on the concentrations of both the aniline and the periodate ion. researchgate.net The rate law for the benzoyl peroxide-initiated oxidation of N,N-dimethylaniline was found to be more complex, with the initial rates being approximately 4/3 order with respect to the peroxide and 2/3 order with respect to the amine. cdnsciencepub.com

Table 1: Kinetic Data for Reactions of Aniline Analogues

| Reactants | Catalyst | Rate Law (deduced) | Reaction Order | Source |

| N,N-Dimethylaniline + Benzyl Chloride | None | rate = k[Amine][Benzyl Chloride] | First-order in each reactant | sciensage.info |

| 2,4-Dimethylaniline + Periodate | Mn(II) | rate = k[Amine][Periodate][Catalyst] | First-order in each species | researchgate.net |

| N,N-Dimethylaniline + Benzoyl Peroxide | None | Complex, approx. 2/3 order in amine | Complex, non-integer orders | cdnsciencepub.com |

This table presents data for compounds analogous to this compound to illustrate kinetic principles.

Activation Parameters and Transition State Analysis

Activation parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide critical insights into the transition state of a reaction. These parameters are typically determined by studying the effect of temperature on the reaction rate constant.

For the Mn(II)-catalyzed degradation of 2,4-dimethylaniline, the activation energy was found to be 4.535 kJ/mol. researchgate.net The negative entropy of activation (ΔS‡ = -208.17 J/mol·K) suggests a highly ordered transition state where the degrees of freedom are reduced compared to the reactants. researchgate.net Similarly, the quaternization of N,N-dimethylaniline with benzyl chloride also exhibited a negative entropy of activation, indicating an ordered, polar transition state. sciensage.info

Kinetic isotope effect (KIE) studies are also powerful tools for probing transition state structures. For the E2 elimination reactions of 2-phenylethyldimethylanilinium salts, both nitrogen and hydrogen-deuterium isotope effects were used to characterize the transition state. researchgate.net The results suggested a "central" transition state with slight carbanionic character, where the degree of C-H bond breaking and C-N bond cleavage is influenced by substituents on the aniline ring. researchgate.net DFT calculations on the yttrium-catalyzed alkylation of N,N-dimethylaniline have also been used to model the optimized structure of the transition state, suggesting that C-H activation is the rate-determining step. rsc.org

These methodologies could be directly applied to reactions involving this compound to determine its specific activation parameters and elucidate the structure of its transition states.

Table 2: Activation Parameters for Reactions of Aniline Analogues

| Reaction | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) | Source |

| Degradation of 2,4-Dimethylaniline | 4.54 | 1.95 | -208.17 | 66.59 | researchgate.net |

| Quaternization of N,N-Dimethylaniline | 54.76 | 52.16 | -123.63 | 89.04 | sciensage.info |

This table presents data for compounds analogous to this compound to illustrate thermodynamic principles of activation.

Catalytic Activity and Role in Chemical Processes

Tertiary anilines like this compound can participate in catalytic processes, either as part of a catalyst structure or by promoting certain reactions.

This compound as a Ligand or Organocatalyst Precursor

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for metal centers. The electronic and steric properties of the N-ethyl and 2,4-dimethylphenyl groups would modulate the coordination chemistry. For example, ligands derived from N-ethylaniline, such as sodium N-ethyl-N-phenyldithiocarbamate, have been synthesized and used to form complexes with tin(II) and tin(IV) ions. grafiati.com Similarly, cobalt complexes bearing a 1-[2-(N,N-dimethylamino)ethyl]-2,3,4,5-tetramethylcyclopentadienyl ligand have been studied, where the dimethylamino group can coordinate to the metal center. acs.org These examples suggest that this compound could serve as a building block for more complex ligands used in catalysis.

In the field of organocatalysis, tertiary amines are widely used as bases or as components of more complex catalytic systems. researchgate.netbeilstein-journals.org While direct application of this compound as an organocatalyst is not widely reported, its structural motifs are found in various catalytic contexts. For example, N,N-dimethylaniline is a common precursor or structural unit in catalysts and reagents. nih.govcolab.ws The basicity and nucleophilicity of this compound make it a candidate for promoting reactions that require a non-nucleophilic or a nucleophilic base.

Promotion of Specific Organic Reactions by this compound

This compound can act as a substrate in reactions promoted by external catalysts, where its specific structure influences reactivity and selectivity. A notable example is the ortho-selective C-H alkylation of tertiary anilines with alkenes, catalyzed by a cationic half-sandwich yttrium complex. rsc.org In this study, the structurally similar N-ethyl-N-methylaniline was successfully alkylated at the ortho-position with 1-octene (B94956) in 90% yield. rsc.org This high selectivity is attributed to the interaction between the nitrogen lone pair and the yttrium center, directing the C-H activation to the ortho position. rsc.org This suggests that this compound would likely undergo a similar selective alkylation.

Furthermore, tertiary anilines can be substrates in photoredox-catalyzed reactions. A method for the mild aerobic N-dealkylation of tertiary amines using photoredox catalysis has been developed. acs.org While the study focused on N-demethylation of N,N-dimethylaniline as a model, it also demonstrated the successful N-deethylation of N-ethyl morpholine, indicating the potential for selective N-dealkylation of this compound under similar conditions. acs.org

Applications of N Ethyl 2,4 Dimethylaniline in Chemical Synthesis and Materials Science

N-Ethyl-2,4-dimethylaniline as a Building Block in Organic Synthesis

The reactivity of the amino group and the aromatic ring in this compound allows it to participate in a variety of organic reactions, rendering it a key intermediate in the synthesis of more complex molecular architectures.

Intermediate in the Synthesis of Complex Organic Molecules

This compound is utilized as an intermediate in the construction of complex organic molecules. Its parent compound, 2,4-dimethylaniline (B123086), is a known intermediate for producing other compounds, highlighting the versatility of this class of molecules in organic synthesis. solubilityofthings.comnih.gov The presence of the N-ethyl group modifies the nucleophilicity and steric environment of the amino group, enabling specific reaction pathways. For instance, related N,N-disubstituted anilines can undergo electrochemical oxidation, leading to the formation of radical cations that can dimerize or react with other nucleophiles, a pathway that can be exploited for the synthesis of larger, more complex structures. acs.orgacs.org The structural framework of this compound can be incorporated into larger molecules, such as in the synthesis of specialized heterocyclic compounds.

Reagent for Functional Group Interconversions

The amino group of this compound can be chemically transformed into other functional groups, making it a useful reagent for functional group interconversions. While direct examples for this compound are not extensively detailed in the provided results, the general reactivity of arylamines is well-established. For example, the amino group can be converted to a diazonium salt, which can then be substituted by a wide range of nucleophiles in Sandmeyer-type reactions. Furthermore, the amino group can direct ortho- and para-substitution on the aromatic ring. The principles of functional group interconversions are broad and apply to a wide array of organic molecules, including substituted anilines. vanderbilt.edubeilstein-journals.org

Functionalization for Advanced Materials Development

The properties of this compound make it a suitable candidate for incorporation into advanced materials, where it can impart specific functions related to polymerization, color, and electrochemical activity.

Monomer or Co-monomer in Polymer Chemistry

Substituted anilines are known to be used as monomers or co-monomers in the synthesis of polymers. For example, the related compound 2-(N,N-dimethylamino)ethyl methacrylate (B99206) (DMAEMA) is a well-studied monomer used in atom transfer radical polymerization (ATRP) to create well-defined polymers. cmu.edursc.org These polymers can exhibit responsiveness to stimuli like pH and temperature. researchgate.net While direct polymerization of this compound is not explicitly detailed, its structural similarity to other polymerizable anilines suggests its potential use in creating functional polymers with tailored properties. The electrochemical polymerization of aniline (B41778) and its derivatives is a common method to produce conducting polymers. acs.org

Incorporation into Functional Pigments and Dyes

A significant application of this compound and its derivatives lies in the synthesis of dyes and pigments. solubilityofthings.comsmolecule.comnih.gov The aromatic amine structure is a common feature in many classes of dyes. For example, N-ethyl-2,4-dimethyl-5-nitroaniline is used as an intermediate in dye synthesis due to its chromophoric properties. smolecule.com The specific substituents on the aniline ring, such as the ethyl and methyl groups, can influence the color, solubility, and fastness properties of the resulting dyes. researchgate.net The synthesis of squarylium indocyanine dyes, for instance, involves N-substituted indolenine derivatives, where the nature of the N-substituent (e.g., N-ethyl) can affect the photostability of the dye. researchgate.net

Electrochemical Materials and Sensing Applications

The electrochemical properties of this compound and its derivatives make them promising for applications in electrochemical materials and sensors. The electrochemical oxidation of N,N-dimethylaniline has been studied extensively, providing insights into the behavior of related compounds. acs.orgacs.org Polymers derived from substituted anilines can be electroactive and used in sensor applications. For instance, poly(N,N-dimethylaniline) has been used in dual-layer coated electrodes for the selective potential response to iodide ions. acs.org Furthermore, imidazole (B134444) derivatives of N,N-dimethylaniline have been used to create chromo-fluorogenic sensors for the detection of specific analytes like glutathione. uminho.pt The electrochemical reduction of derivatives like 4-nitroso-N,N-dimethylaniline can be used to synthesize sulfonamide derivatives with potential applications. researchgate.net

Optoelectronic Properties in Novel Materials

While specific research focusing exclusively on the optoelectronic properties of this compound is not extensively documented, the characteristics of analogous aromatic amines provide a strong basis for predicting its potential in this arena. Substituted anilines are integral components in the design of organic optoelectronic materials due to their electron-donating nature, which is crucial for creating charge-transfer systems.

The electronic properties of this compound are largely dictated by the electron-donating effects of the N-ethyl and the two methyl groups on the aromatic ring. These substituents increase the electron density of the benzene (B151609) ring, making the molecule an effective electron donor. In the context of optoelectronics, such donor molecules are often paired with electron-accepting moieties to create "push-pull" systems. This architecture facilitates intramolecular charge transfer upon photoexcitation, a fundamental process for applications in nonlinear optics, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

The performance of organic materials in electronic devices is often linked to their charge carrier mobility and photoluminescence efficiency. For instance, triphenylamine (B166846) (TPA) and its derivatives are a well-known class of p-conjugated organic compounds utilized in OLEDs as hole-transporting materials. The introduction of alkyl groups, such as in this compound, can influence key material properties. For example, in TPA derivatives, alkyl substitutions have been shown to improve optoelectronic properties and molecular stability. They can also affect the intermolecular distance in the solid state, which in turn influences the strength of intermolecular interactions and charge transport.

Furthermore, the development of novel birefringent chromophores for optoelectronic applications often incorporates N-alkylaniline derivatives as the electron-donating part of the molecule. For example, N,N-dimethyl-4,4'-aminonitrostilbene (DANS), a chromophore with an N,N-dimethylaniline donor group, exhibits a significant electro-optic coefficient when dispersed in a polymer matrix. soton.ac.uk This suggests that this compound could similarly be employed as a building block for high-performance electro-optic materials.

The potential optoelectronic properties of this compound can be inferred by comparing it with other substituted anilines. The following table summarizes key properties of related compounds, offering a predictive framework for this compound.

| Property | Related Compound Example | Observation | Potential Implication for this compound |

| Electron-Donating Strength | 2,4-dimethylaniline | Strong electron donor in charge-transfer complexes. nih.gov | Expected to be a strong electron donor, suitable for push-pull systems. |

| Hole Mobility | Triphenylamine derivatives | In the range of 10⁻³-10⁻⁷ cm² V⁻¹ s⁻¹. | May exhibit comparable hole-transporting capabilities. |

| Electro-optic Coefficient | N,N-dimethyl-4,4'-aminonitrostilbene (DANS) | 13 pm V⁻¹ in a PMMA matrix. soton.ac.uk | Could be a component in materials with significant electro-optic activity. |

It is important to note that the precise optoelectronic characteristics of this compound would need to be determined through empirical studies, including UV-visible absorption and fluorescence spectroscopy, as well as cyclic voltammetry to establish its HOMO and LUMO energy levels.

Supramolecular Interactions and Self-Assembly

The structure of this compound, with its aromatic ring and substituted amino group, predisposes it to participate in a variety of non-covalent interactions, which are the cornerstone of supramolecular chemistry and crystal engineering.

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. The electron-rich nature of the this compound aromatic ring makes it an attractive guest for electron-deficient host cavities. Research on related dimethylaniline compounds supports this potential application.

For example, N,N-dimethylaniline has been successfully encapsulated as a guest molecule within a hydrogen-bond bridged layer host, specifically 2-phenylethylammonium tetracyanonickelate(II). rsc.org In this structure, cavities are formed by the host lattice that are suitable for accommodating the N,N-dimethylaniline molecules. rsc.org This demonstrates the ability of dimethylaniline derivatives to act as guests in crystalline inclusion compounds.

Furthermore, studies on fused tricyclic host systems have investigated their selectivity for aniline and its N-methylated derivatives, including N,N'-dimethylaniline. acs.org These hosts have shown the ability to selectively enclathrate, or include, specific aniline derivatives from mixtures, highlighting the nuanced interplay of size, shape, and electronic complementarity that governs host-guest interactions. acs.org Given its structural similarity, this compound would be expected to exhibit analogous behavior, potentially forming stable inclusion complexes with hosts that have appropriately sized and electronically complementary cavities. The formation of such host-guest systems is often driven by a combination of van der Waals forces, hydrogen bonding, and π-π interactions.

Crystal engineering is the design and synthesis of molecular solid-state structures with desired properties, which is largely governed by the control of intermolecular interactions. The molecular structure of this compound allows for several types of such interactions.

Hydrogen Bonding: While the tertiary amine in this compound cannot act as a hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor. More significantly, the C-H bonds of the ethyl and methyl groups, as well as those on the aromatic ring, can participate in weak C-H···π and C-H···N hydrogen bonds. In the crystal structure of a related compound, (E)-2-ethyl-N-(4-nitrobenzylidene)aniline, a three-dimensional supramolecular assembly is mediated by C-H···O hydrogen bonds. iucr.org This indicates that the ethyl group can be actively involved in forming such directional interactions, which are crucial in dictating the packing of molecules in a crystal.

π-π Stacking: The aromatic ring of this compound is capable of engaging in π-π stacking interactions. These interactions are common in aromatic compounds and play a significant role in the stabilization of crystal structures. researchgate.net The electron-rich nature of the substituted benzene ring in this compound suggests that it would favorably interact with electron-deficient aromatic rings in a face-to-face or offset stacking arrangement. Studies on the complexation of various dimethylaniline isomers have shown that they act as electron donors to form π-π charge transfer complexes with electron-deficient aromatic acceptors. nih.gov This propensity for π-π interaction is a key tool in crystal engineering for the construction of layered or columnar structures.

The interplay of these forces—weak hydrogen bonds and π-π stacking—would ultimately determine the final crystal packing of this compound. A detailed analysis of its crystal structure would be necessary to fully elucidate the nature and hierarchy of these intermolecular interactions.

Environmental Chemical Transformation Pathways of N Ethyl 2,4 Dimethylaniline

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For N-ethyl-2,4-dimethylaniline, the key abiotic mechanisms are expected to be photochemical decomposition and, to a lesser extent, hydrolysis.

Photochemical decomposition, or photolysis, is the breakdown of compounds by light. Aromatic amines, including substituted anilines, can undergo photodegradation in the environment. The photochemistry of aryl amines is often characterized by N-dealkylation and rearrangements of the amine substituents. annualreviews.org For instance, the photolysis of N,N-dimethyl-2,2-diphenylacetamide, when sensitized, results in the mono-demethylated product. annualreviews.org

In the case of this compound, exposure to sunlight, particularly UV radiation, is expected to initiate several decomposition pathways:

N-dealkylation : The ethyl group attached to the nitrogen atom is a likely site for initial photochemical attack. This process would lead to the formation of 2,4-dimethylaniline (B123086) and acetaldehyde. Further degradation of 2,4-dimethylaniline could then occur. Studies on similar compounds, like N,N-dimethylaniline, show that photochemical N-demethylation can occur. researchgate.net

Ring Oxidation and Hydroxylation : The aromatic ring is susceptible to oxidation, leading to the formation of hydroxylated derivatives. The presence of activating methyl groups on the ring can influence the position of hydroxylation.

Photo-oxidation of Methyl Groups : The methyl groups on the aromatic ring can also be oxidized, potentially forming carboxylic acid derivatives. For example, the oxidation of a methyl group in pendimethalin (B1679228), a dinitroaniline herbicide, can lead to the formation of a benzoic acid derivative. ekb.eg

The rate and extent of photochemical decomposition are influenced by environmental factors such as light intensity, wavelength, and the presence of other photosensitizing substances in the environment. acs.org

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of this compound to hydrolysis is expected to be significant under typical environmental pH conditions. The C-N bond in aromatic amines is generally stable to hydrolysis.